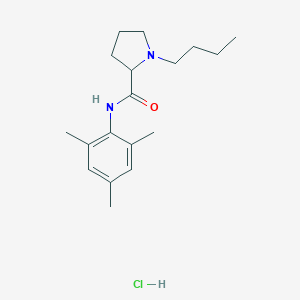

Bumecaine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bupivacaine hydrochloride, also known as Marcaine, is a local anesthetic that is widely used in medical procedures. It is a long-acting anesthetic that can provide pain relief for up to several hours after administration. Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The purpose of

Wissenschaftliche Forschungsanwendungen

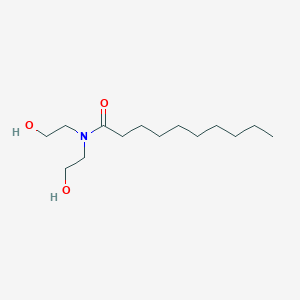

Bupivacaine hydrochloride is widely used in scientific research for its local anesthetic properties. It is commonly used in animal studies to provide pain relief during surgical procedures. Bupivacaine hydrochloride is also used in vitro to study the effects of local anesthetics on cellular and molecular processes. Additionally, bupivacaine hydrochloride has been used in clinical studies to investigate its potential as a treatment for chronic pain.

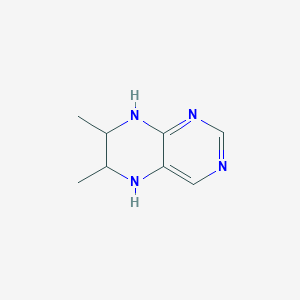

Wirkmechanismus

Bupivacaine hydrochloride works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by binding to and inhibiting the function of voltage-gated sodium channels in the nerve membrane. This prevents the influx of sodium ions into the nerve cell, which in turn prevents the depolarization of the cell membrane and the transmission of nerve impulses.

Biochemische Und Physiologische Effekte

Bupivacaine hydrochloride has several biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Bupivacaine hydrochloride can also cause muscle relaxation and respiratory depression. Additionally, bupivacaine hydrochloride can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel.

Vorteile Und Einschränkungen Für Laborexperimente

Bupivacaine hydrochloride has several advantages for lab experiments. It is a long-acting local anesthetic that can provide pain relief for up to several hours after administration. This makes it ideal for animal studies that require surgical procedures. Additionally, bupivacaine hydrochloride has a low toxicity profile when administered at appropriate doses. However, bupivacaine hydrochloride also has several limitations for lab experiments. It can cause local tissue toxicity if it is administered in high doses or if it is injected into a blood vessel. Additionally, bupivacaine hydrochloride can cause respiratory depression and muscle relaxation, which can interfere with experimental results.

Zukünftige Richtungen

There are several future directions for bupivacaine hydrochloride research. One area of research is the development of new formulations of bupivacaine hydrochloride that can provide longer-lasting pain relief. Additionally, there is ongoing research into the use of bupivacaine hydrochloride as a treatment for chronic pain. Another area of research is the development of new local anesthetics that have fewer side effects and a lower toxicity profile than bupivacaine hydrochloride.

Conclusion

In conclusion, bupivacaine hydrochloride is a local anesthetic that is widely used in medical procedures. It is synthesized through a complex process that involves several chemical reactions. Bupivacaine hydrochloride has several scientific research applications, including its use in animal studies, in vitro studies, and clinical studies. It works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. Bupivacaine hydrochloride has several biochemical and physiological effects, including vasodilation, muscle relaxation, and respiratory depression. It has several advantages for lab experiments, but also has several limitations. There are several future directions for bupivacaine hydrochloride research, including the development of new formulations and the development of new local anesthetics.

Synthesemethoden

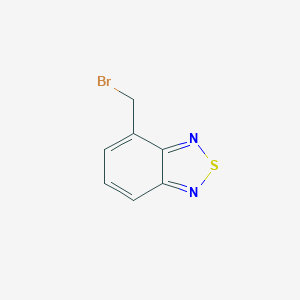

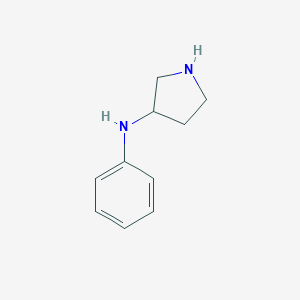

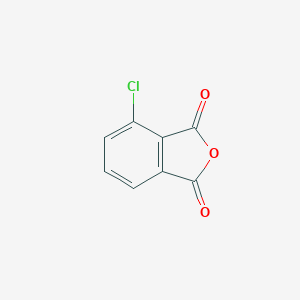

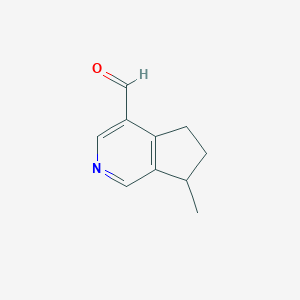

Bupivacaine hydrochloride is synthesized through a complex process that involves several chemical reactions. The synthesis begins with the reaction of 4-chlorobutyronitrile with sodium cyanide, which produces 4-cyanobutyronitrile. The 4-cyanobutyronitrile is then reacted with 1,3-dibromopropane in the presence of potassium carbonate, which produces 1-(4-cyanobutyl)-3-bromopropane. The 1-(4-cyanobutyl)-3-bromopropane is then reacted with sodium hydroxide to produce 1-(4-cyanobutyl)-3-amine. The final step in the synthesis involves the reaction of 1-(4-cyanobutyl)-3-amine with 2,6-dimethylaniline hydrochloride in the presence of sodium nitrite and hydrochloric acid, which produces bupivacaine hydrochloride.

Eigenschaften

CAS-Nummer |

19089-24-8 |

|---|---|

Produktname |

Bumecaine hydrochloride |

Molekularformel |

C18H29ClN2O |

Molekulargewicht |

324.9 g/mol |

IUPAC-Name |

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |

InChI-Schlüssel |

NFEZGTHMTGKIBG-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

Kanonische SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

Verwandte CAS-Nummern |

30103-44-7 (Parent) |

Synonyme |

2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)